![molecular formula C31H31N3O B11657671 [2-(4-ethylphenyl)quinolin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11657671.png)
[2-(4-ethylphenyl)quinolin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
2-(4-ETHYLPHENYL)-4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-ETHYLPHENYL)-4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency. The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Chemical Reactions Analysis
2-(4-ETHYLPHENYL)-4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}QUINOLINE can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. Substitution reactions can occur at the quinoline ring, where electrophilic or nucleophilic reagents can introduce new functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it can be studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it can be explored for its potential as a therapeutic agent. Additionally, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}QUINOLINE involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-ETHYLPHENYL)-4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}QUINOLINE include other quinoline derivatives such as 2-phenylquinoline and 4-phenylquinoline. These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.
Properties
Molecular Formula |
C31H31N3O |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)quinolin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H31N3O/c1-2-24-14-16-26(17-15-24)30-23-28(27-12-6-7-13-29(27)32-30)31(35)34-21-19-33(20-22-34)18-8-11-25-9-4-3-5-10-25/h3-17,23H,2,18-22H2,1H3/b11-8+ |
InChI Key |
VXMAGQDKWFSIBO-DHZHZOJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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